molecular formula C10H7BrClN3O2 B2877020 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide CAS No. 1041853-24-0

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide

Cat. No.: B2877020
CAS No.: 1041853-24-0
M. Wt: 316.54
InChI Key: XBCMUOXGRDBWDY-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide is a heterocyclic aromatic compound with the molecular formula C10H7BrClN3O2 and a molecular weight of 316.54 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the bromination and chlorination of a cinnoline derivative, followed by methoxylation and carboxamidation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly for diseases that require targeted molecular therapies. Its ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic processes .

Comparison with Similar Compounds

6-Bromo-4-chloro-7-methoxycinnoline-3-carboxamide can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and biological studies.

Properties

IUPAC Name

6-bromo-4-chloro-7-methoxycinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3O2/c1-17-7-3-6-4(2-5(7)11)8(12)9(10(13)16)15-14-6/h2-3H,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCMUOXGRDBWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=NC(=C2Cl)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 1 L round bottom flask charged with 6-bromo-4-hydroxy-7-methoxycinnoline-3-carboxylic acid (Method 18) (14 g, 46.8 mmol) was added SOCl2 (342 ml) and DMF (1 ml). The resulting mixture was heated to reflux for 4 hours before being cooled to rt. The reaction mixture was conc. in vacuo to yield a residue which was suspended in acetone (˜400 ml). The suspension was cooled to 0° C. in an ice bath and conc. aqueous ammonia (50 ml, 1284 mmol) was added drop wise via an addition funnel and the resulting mixture was allowed to stir at 0° C. for an additional 15 minutes. A precipitate formed which was collected via vacuum filtration. The filter cake was washed with water (3×100 mL), acetone (3×50 mL), collected, and dried in vacuo to yield the title compound as an off white solid (14.00 g, 94%) which was used without further purification. 1H NMR: 8.55 (s, 1H), 8.40 (s, 1H), 8.05 (m, 2H), 4.10 (s, 3H); m/z: 317.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
342 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
94%

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